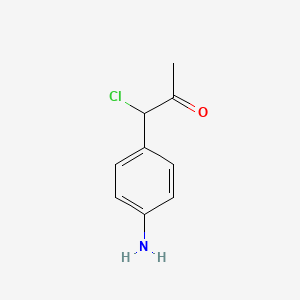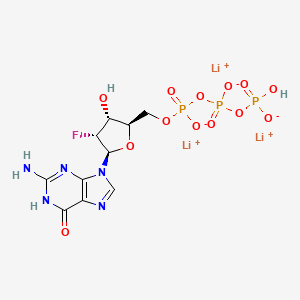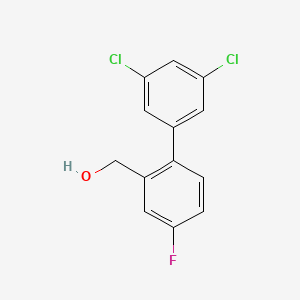
(3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound has chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Grignard Reaction: The formation of the methanol group can be accomplished through a Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with a suitable precursor to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reactions.
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product or an alcohol.
Substitution: Formation of a substituted biphenyl derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-ethanol: Has an additional carbon in the side chain, which may influence its solubility and interactions.
Uniqueness
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine, fluorine, and hydroxyl substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[2-(3,5-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-3-8(4-11(15)6-10)13-2-1-12(16)5-9(13)7-17/h1-6,17H,7H2 |
InChI Key |
SVAAVPWNYATUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


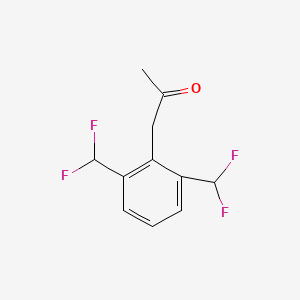
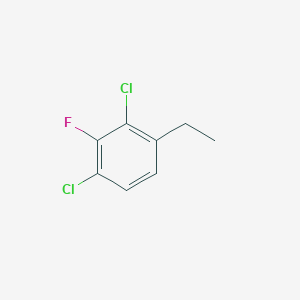
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
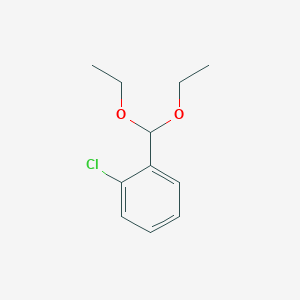

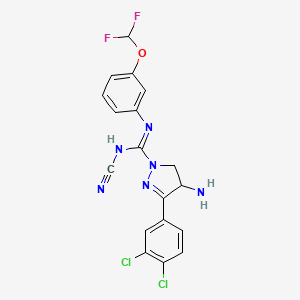
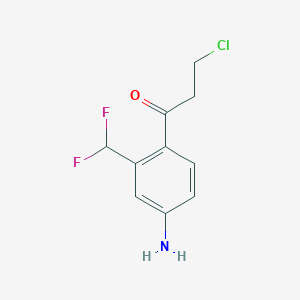

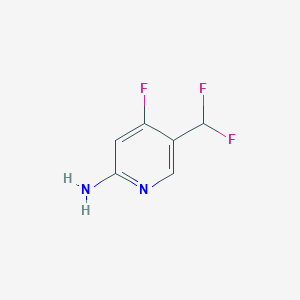
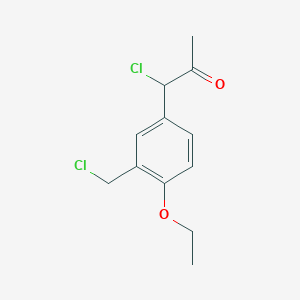

![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
